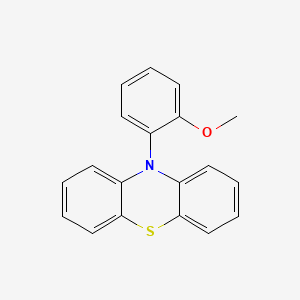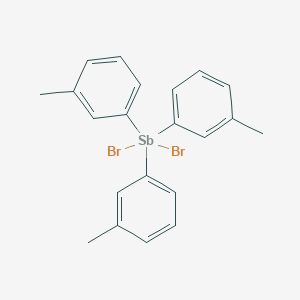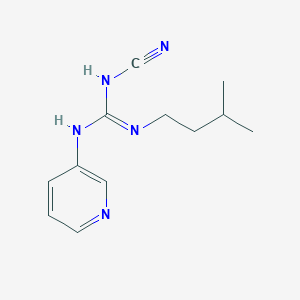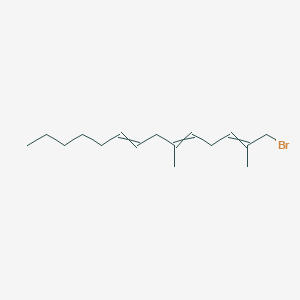![molecular formula C19H19NO2 B14594064 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- CAS No. 61588-97-4](/img/structure/B14594064.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[45]decane-1,3-dione, 2-(1-naphthalenyl)- is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- can be compared with other similar compounds such as:
1,3-Diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Used in various chemical syntheses.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Studied for its potential therapeutic applications. The uniqueness of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- lies in its specific structural features and the resulting biological activities .
Propriétés
Numéro CAS |
61588-97-4 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C19H19NO2/c21-17-13-19(11-4-1-5-12-19)18(22)20(17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-13H2 |
Clé InChI |
ROXGNQYFZANEDI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)

![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)




![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
